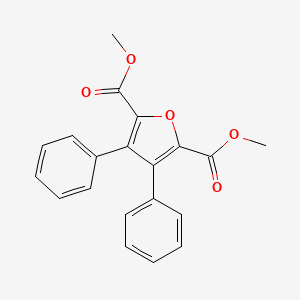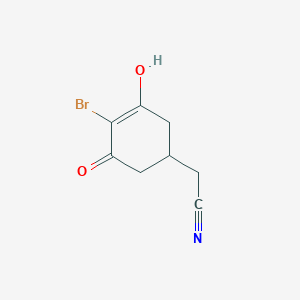
2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with nitrophenoxy and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with 3-nitrophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atoms by the nitrophenoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenoxy rings can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenyl and phenoxy groups can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF/DMSO, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2,4-Bis(3-aminophenoxy)-6-phenyl-1,3,5-triazine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials such as polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(4-nitrophenoxy)-6-phenyl-1,3,5-triazine
- 2,4-Bis(3-nitrophenoxy)-6-methyl-1,3,5-triazine
- 2,4-Bis(3-nitrophenoxy)-6-chloro-1,3,5-triazine
Uniqueness
2,4-Bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine is unique due to the specific arrangement of nitrophenoxy and phenyl groups on the triazine core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
89367-93-1 |
|---|---|
Molekularformel |
C21H13N5O6 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
2,4-bis(3-nitrophenoxy)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H13N5O6/c27-25(28)15-8-4-10-17(12-15)31-20-22-19(14-6-2-1-3-7-14)23-21(24-20)32-18-11-5-9-16(13-18)26(29)30/h1-13H |
InChI-Schlüssel |
ZHILDLXFRVYTCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC=CC(=C3)[N+](=O)[O-])OC4=CC=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


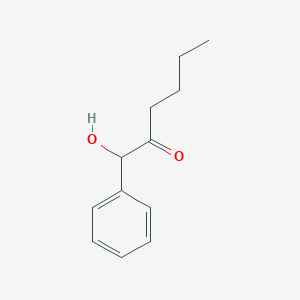
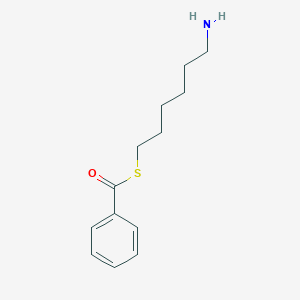
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
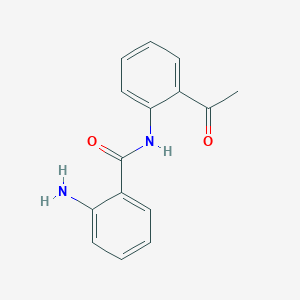



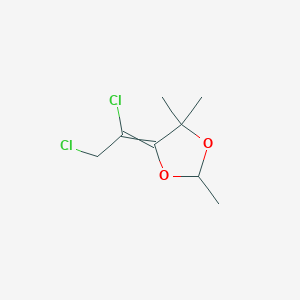
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)

![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)

